Zinc phytate

描述

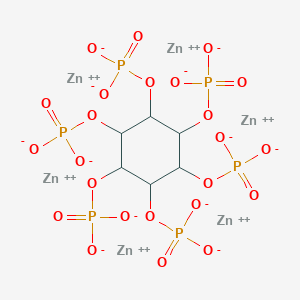

植酸锌,也称为六磷酸肌醇锌,是由锌离子与植酸(肌醇六磷酸)形成的复合物。植酸是一种天然存在于植物种子中的物质,是磷的主要储存形式。 植酸锌以其在抑制人体饮食中铁和锌等必需矿物质吸收的作用而闻名 .

准备方法

合成路线和反应条件: 植酸锌可以通过在水溶液中使锌盐(如硫酸锌或氯化锌)与植酸反应合成。反应通常在温和条件下进行,将pH值调整至中性或略微酸性,以促进锌-植酸复合物的形成。

工业生产方法: 在工业环境中,植酸锌是通过从植物来源(如米糠或玉米)中提取植酸,然后使其与锌盐反应来生产的。 该过程包括多个步骤,包括提取、纯化和络合,以确保最终产品的纯度 .

化学反应分析

反应类型: 植酸锌主要发生络合反应,其中它与各种金属离子形成稳定的络合物。它还可以在酸性条件下参与水解反应,导致锌离子释放和低级肌醇磷酸盐生成。

常用试剂和条件:

络合: 水溶液中的锌盐(如硫酸锌、氯化锌)和植酸。

水解: 酸性条件(如盐酸)以分解锌-植酸复合物。

主要生成产物:

络合: 植酸锌络合物。

水解: 游离锌离子和低级肌醇磷酸盐.

4. 科研应用

化学: 植酸锌因其与各种金属离子形成稳定络合物的能力而受到研究,使其成为配位化学的兴趣对象。它也被用作研究植酸与金属离子之间相互作用的模型化合物。

生物学: 在生物学研究中,植酸锌因其在矿物质生物利用度中的作用及其对营养吸收的潜在影响而受到研究。它还因其抗氧化特性及其螯合金属离子的能力而受到研究,这可能对减少氧化应激具有影响。

医学: 它正在探索其在减少各种医疗状况的氧化应激和炎症方面的潜力 .

工业: 在食品工业中,植酸锌被用作食品添加剂,以提高食品产品的营养价值。 它也被用于动物饲料中,以改善锌和其他必需矿物质的生物利用度 .

科学研究应用

Nutritional Applications

Zinc Absorption and Bioavailability

Zinc phytate is significant in the context of dietary zinc absorption. Phytic acid, a major storage form of phosphorus in many plants, can inhibit the bioavailability of zinc and other minerals. Studies have shown that high-phytate diets can lead to decreased zinc absorption in both young and elderly populations. For instance, a study involving young and elderly women revealed that both groups experienced negative zinc balance when consuming a high-phytate diet, indicating reduced fractional zinc absorption compared to a lower phytate diet .

Dietary Interventions

To mitigate the inhibitory effects of phytic acid on zinc absorption, dietary interventions such as the addition of phytase (an enzyme that hydrolyzes phytic acid) have been explored. Research indicates that incorporating phytase into high-phytate diets can enhance zinc bioavailability by breaking down phytic acid, thereby releasing bound minerals .

| Study | Population | Dietary Intervention | Findings |

|---|---|---|---|

| Chomba et al. (2015) | Young and elderly women | High vs. low phytate diets | Negative zinc balance during high phytate diet |

| Sheng et al. (2021) | Various populations | Phytase supplementation | Increased zinc absorption observed |

Medical Applications

Antimicrobial Properties

This compound exhibits antimicrobial properties that make it suitable for use in dental applications. A study highlighted the potential of this compound complexes in developing anti-plaque coatings for dental implants, leveraging their bactericidal activity against oral pathogens . The incorporation of bioactive cations like zinc into phytic acid complexes enhances their therapeutic potential in biomedicine.

Bone Health

Zinc is crucial for bone health, and its complex with phytic acid may aid in regenerative therapies. Research has suggested that this compound complexes could promote bone and cartilage tissue formation, making them candidates for applications in orthopedics and regenerative medicine .

Agricultural Applications

Animal Nutrition

In animal husbandry, the interactions between zinc, phytate, and phytase are critical for optimizing mineral absorption in livestock. Studies indicate that high levels of dietary zinc can inhibit the efficacy of phytase in poultry and pigs, affecting phosphorus digestibility . Understanding these interactions is essential for formulating diets that maximize nutrient utilization while minimizing environmental impacts.

Plant Growth Promotion

This compound can also play a role in promoting plant growth by enhancing nutrient availability in soils with high phytic acid content. Research has demonstrated that certain soil bacteria can degrade phytic acid, releasing phosphorus and other nutrients, which can be beneficial for plant uptake .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Dietary Supplementation in Zambia

A study conducted in Zambia assessed the impact of biofortified maize on plasma zinc levels among children. The findings indicated that maize fortified with zinc significantly improved serum zinc concentrations compared to control diets . -

Case Study 2: Phytase Use in Poultry Diets

An investigation into the effects of dietary phytase on poultry revealed that supplementation could enhance phosphorus digestibility while maintaining adequate zinc levels, demonstrating a viable approach to improve feed efficiency .

作用机制

植酸锌主要通过其螯合金属离子的能力发挥作用。通过与锌和其他金属离子形成稳定的络合物,它可以抑制它们在胃肠道中的吸收。 这种螯合过程包括锌离子与植酸的磷酸基团结合,形成稳定的络合物,不易被吸收 .

类似化合物:

植酸钙: 与植酸锌类似,植酸钙是由钙离子与植酸形成的复合物。它也抑制必需矿物质的吸收,但所涉及的金属离子不同。

植酸镁: 该化合物涉及与植酸络合的镁离子,在矿物质吸收抑制方面的性质相似。

植酸锌的独特性: 植酸锌在与锌离子的特定相互作用方面是独特的,锌离子对于许多生物功能至关重要,包括酶活性、免疫功能和蛋白质合成。 它与锌离子形成稳定络合物的能力使其在与锌生物利用度和营养相关的研究中尤为重要 .

相似化合物的比较

Calcium Phytate: Similar to zinc phytate, calcium phytate is a complex formed between calcium ions and phytic acid. It also inhibits the absorption of essential minerals but has a different metal ion involved.

Magnesium Phytate: This compound involves magnesium ions complexed with phytic acid and shares similar properties in terms of mineral absorption inhibition.

Uniqueness of this compound: this compound is unique in its specific interaction with zinc ions, which are essential for numerous biological functions, including enzyme activity, immune function, and protein synthesis. Its ability to form stable complexes with zinc ions makes it particularly relevant in studies related to zinc bioavailability and nutrition .

生物活性

Zinc phytate, a complex formed between zinc ions and phytic acid (myo-inositol hexaphosphate), has garnered attention for its biological activity, particularly in relation to zinc bioavailability and its implications for health. This article explores the mechanisms of action, bioavailability, and potential health benefits of this compound, supported by data tables and relevant case studies.

1. Overview of this compound

This compound is formed when zinc ions bind to phytic acid, a naturally occurring substance in many plant seeds. Phytic acid is known for its role as an anti-nutritional factor due to its ability to chelate minerals, particularly zinc, thus reducing their bioavailability. However, this compound also exhibits biological activities that may confer health benefits.

2.1 Interaction with Zinc Bioavailability

The presence of phytic acid in the diet significantly affects zinc absorption. Studies indicate that higher concentrations of phytic acid can lead to decreased zinc bioavailability due to the formation of insoluble complexes in the gastrointestinal tract . The stability of these complexes is pH-dependent, with moderate solubility at lower pH levels and poor solubility at neutral pH, which is typical in the intestines .

2.2 Antimicrobial Properties

Zinc ions are recognized for their antimicrobial properties. Research has shown that this compound can inhibit the growth of various pathogens, including Streptococcus mutans, a bacterium associated with dental caries. In vitro studies demonstrated that this compound effectively reduced bacterial biofilm formation and viable cell counts .

3.1 Dietary Impact on Zinc Absorption

A meta-analysis highlighted that dietary sources of zinc supplemented with phytase (an enzyme that hydrolyzes phytic acid) significantly improve zinc absorption in animal models such as broilers and piglets. The study found that supplemental zinc was utilized effectively regardless of its source when combined with phytase, indicating the potential for dietary strategies to enhance zinc bioavailability .

3.2 Effects on Human Health

Research indicates that diets high in phytate may correlate with lower rates of certain diseases due to their antioxidant properties. For example, a study suggested that this compound could play a role in reducing oxidative stress markers in human subjects .

4. Potential Health Benefits

This compound's biological activity extends beyond mineral absorption:

- Antioxidant Activity : Zinc is known to exert antioxidant effects, which may help mitigate oxidative stress-related diseases.

- Bone Health : Studies involving animal models have shown that zinc supplementation via phytate can promote bone formation and mineralization .

- Anti-inflammatory Effects : The anti-inflammatory properties of zinc may be enhanced when delivered through phytate complexes, potentially benefiting conditions like arthritis .

5. Conclusion

This compound presents a complex interplay between its role as an anti-nutritional factor and its potential health benefits. While it poses challenges for mineral absorption due to its chelating properties, its biological activities—particularly antimicrobial effects and potential health benefits—underscore the need for further research into dietary strategies that optimize zinc bioavailability while leveraging the advantages of phytate.

属性

IUPAC Name |

hexazinc;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Zn/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGJAFDJPBTRSB-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O24P6Zn6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63903-51-5 | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), hexazinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063903515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。